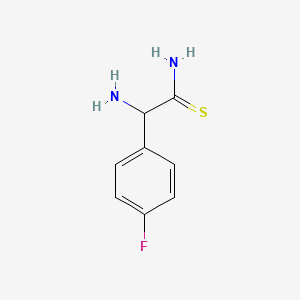

2-Amino-2-(4-fluorophenyl)ethanethioamide

Description

2-Amino-2-(4-fluorophenyl)ethanethioamide is a thioamide derivative featuring a 4-fluorophenyl substituent attached to an ethanethioamide backbone. Its structure includes a sulfur-containing thioamide group (-C(S)-NH₂) and a fluorine atom at the para position of the phenyl ring. The 4-fluorophenyl group is known to induce nonplanar distortions in related compounds due to steric repulsion, which may alter binding interactions in biological systems .

Properties

CAS No. |

1334146-95-0 |

|---|---|

Molecular Formula |

C8H9FN2S |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

2-amino-2-(4-fluorophenyl)ethanethioamide |

InChI |

InChI=1S/C8H9FN2S/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12) |

InChI Key |

OHWCJIJJVJFKEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C(=S)N)N)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Amino-2-(4-fluorophenyl)ethanethioamide involves several steps. One common method includes the reaction of 4-fluorobenzaldehyde with thiourea in the presence of a base to form the corresponding thioamide . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .

Chemical Reactions Analysis

2-Amino-2-(4-fluorophenyl)ethanethioamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-2-(4-fluorophenyl)ethanethioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-fluorophenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate cellular signaling pathways, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

Table 1: Key Structural and Electronic Comparisons

| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 2-Amino-2-(4-fluorophenyl)ethanethioamide | 4-Fluorophenyl | ~184 (calculated) | Nonplanar geometry (predicted), thioamide |

| 2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide | 4-Trifluoromethyl, phenyl | 310.05 | Planar distortion (if unsubstituted), oxo group |

| (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid | 2,4-Dichlorobenzyl | ~270 (estimated) | Chlorine substituents, amino acid backbone |

- Substituent Effects: Fluorine vs. Chlorine vs. Fluorine: Dichlorobenzyl analogs () exhibit larger atomic radii and lower electronegativity than fluorine, influencing π–π interactions and hydrogen-bonding distances in collagenase binding (e.g., 2.202 Å vs. 1.961 Å for H-bonds) .

- Geometry: The 4-fluorophenyl group induces nonplanar distortions in metalloporphyrins and related compounds, as seen in . This contrasts with naphtho-annulated porphyrins lacking fluorine, which adopt planar geometries. Such distortions may affect the target compound’s ability to fit into enzyme active sites compared to planar analogs .

Physicochemical Properties

- Solubility and Stability: The thioamide group in the target compound may confer lower solubility in aqueous media compared to oxo analogs (). The 4-fluorophenyl group’s electron-withdrawing nature could also stabilize the compound against oxidative degradation relative to non-fluorinated analogs.

Research Tools and Methodologies

- Crystallography :

Programs like SHELX and ORTEP-3 () are critical for analyzing structural distortions in fluorinated compounds. However, the absence of crystallographic data for the target compound limits direct comparisons. - Computational Modeling: Docking studies (as in ) could predict the target compound’s binding modes, leveraging its nonplanar geometry for selective interactions.

Biological Activity

2-Amino-2-(4-fluorophenyl)ethanethioamide is an organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, characterized by the presence of a fluorinated aromatic ring and a thioamide functional group, suggests diverse biological activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and potential applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Structural Features:

- Fluorophenyl Group: Enhances lipophilicity and may influence biological activity.

- Thioamide Group: Often associated with significant biological activities such as antimicrobial and anticancer properties.

Summary of Biological Activities

Research indicates that compounds containing thioamide groups, like this compound, exhibit a variety of biological activities. The following table summarizes key findings related to its biological activity:

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated notable inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In vitro studies revealed that this compound could induce apoptosis in cancer cell lines. Mechanistic studies indicated that it may activate caspase pathways, leading to programmed cell death. The results highlight its potential for further development as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Interaction: The thioamide group can participate in hydrogen bonding with enzyme active sites, potentially inhibiting their function.

- Cell Membrane Penetration: The lipophilic nature due to the fluorinated phenyl ring aids in membrane permeability, facilitating cellular uptake.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thioamide derivatives. Modifications to the core structure of this compound have been explored to enhance its efficacy and reduce toxicity:

| Modification | Effect |

|---|---|

| Addition of alkyl chains | Improved solubility and bioavailability |

| Variation in halogen substituents | Altered potency against specific biological targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.